

# Environmental Fate and Degradation of Dialifos: A Technical Guide

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## Compound of Interest

Compound Name: *Dialifos*

Cat. No.: *B016134*

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Disclaimer: **Dialifos** is an organophosphate pesticide that has been canceled and is no longer contained in any registered pesticide products in the United States. This document is intended for informational and research purposes only.

## Introduction

**Dialifos**, also known by its trade name Torak, is a non-systemic insecticide and acaricide previously used to control a variety of insects and mites on crops such as apples, citrus, grapes, and nut trees.[1] As an organophosphorus compound, its environmental fate and degradation are of significant interest to understand its persistence, potential for bioaccumulation, and the formation of potentially toxic metabolites. This technical guide provides an in-depth overview of the environmental degradation of **Dialifos** through hydrolysis, photolysis, and metabolism in soil and plants, based on available scientific data.

## Physicochemical Properties

A summary of the key physicochemical properties of **Dialifos** is presented in Table 1. These properties are crucial in determining its behavior and transport in the environment.

Property	Value	Reference
Chemical Name	O,O-Diethyl S-(2-chloro-1-phthalimidoethyl)phosphorodithioate	[1]
CAS Number	10311-84-9	[2]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> ClNO <sub>4</sub> PS <sub>2</sub>	[1]
Molecular Weight	393.85 g/mol	[1]
Water Solubility	0.18 mg/L at 25 °C	[1]
Vapor Pressure	6.2 x 10 <sup>-8</sup> mm Hg at 25 °C	[1]
Log Kow (Octanol-Water Partition Coefficient)	4.69	[1]
Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient)	8500	[1]

## Environmental Degradation Pathways

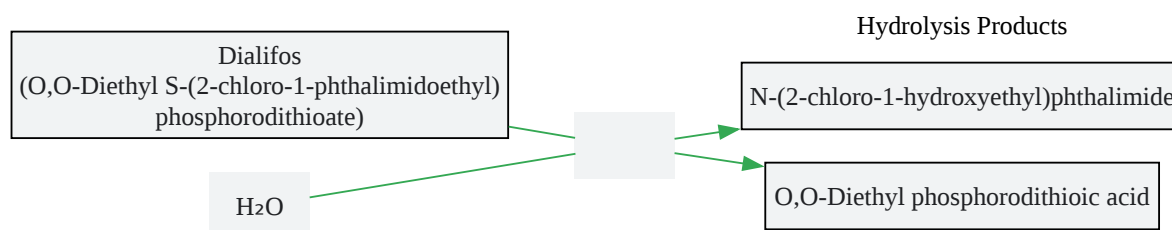
The degradation of **Dialifos** in the environment proceeds through several key pathways, including chemical hydrolysis, photolysis, and microbial metabolism.

### Hydrolysis

Hydrolysis is a significant degradation pathway for **Dialifos**, particularly under alkaline conditions.[1] The rate of hydrolysis is highly dependent on pH and temperature. The technical product is reported to be readily hydrolyzed by strong alkali.[1] Quantitative data on the hydrolysis half-life of **Dialifos** at different pH values are summarized in Table 2.

pH	Temperature (°C)	Half-life	Reference
6.1	20	15 days	[2]
7.4	20	14 hours	[2]
7.4	37.5	1.8 hours	[1]
8	Room Temperature	2.5 hours (50% loss)	[1]

The primary mechanism of hydrolysis for phosphorodithioates like **Dialifos** involves the cleavage of the phosphorus-sulfur bond. While specific degradation products for **Dialifos** hydrolysis are not detailed in publicly available literature, a proposed pathway based on the general hydrolysis of organophosphorus esters is illustrated below. The likely products are O,O-diethyl phosphorodithioic acid and N-(2-chloro-1-hydroxyethyl)phthalimide.



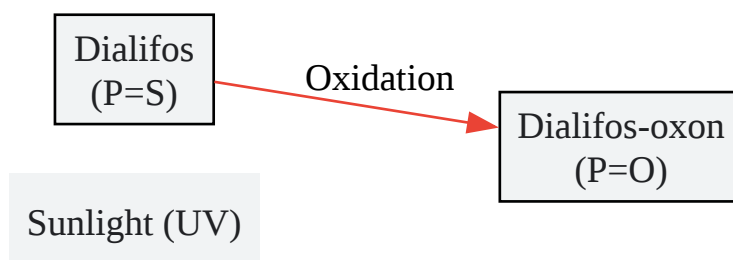
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#### Proposed Hydrolysis Pathway of **Dialifos**.

## Photolysis

Photodegradation by sunlight is another potential route for the breakdown of **Dialifos** in the environment.[1] However, it is suggested that **Dialifos** does not contain chromophores that absorb light at wavelengths greater than 290 nm, which would make direct photolysis a less significant degradation pathway. The rate constant for the vapor-phase reaction of **Dialifos** with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 2.5 hours.

While specific photolysis products of **Dialifos** are not documented in available literature, a likely transformation would be the oxidation of the phosphorodithioate group ( $P=S$ ) to the more toxic oxon analog ( $P=O$ ), a common reaction for organophosphate pesticides. This oxon, **dialifos-oxon**, has been a focus of toxicological concern.



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Proposed Photolytic Oxidation of **Dialifos**.

## Soil Metabolism

**Dialifos** is expected to be immobile in soil, with an estimated Koc value of 8500, indicating strong adsorption to soil particles.[1] This strong adsorption can slow down the rate of hydrolysis in moist soil systems compared to in water.[1] Biodegradation data for **Dialifos** in soil are not readily available.[1] However, for many organophosphate pesticides, microbial degradation is a key process. Microorganisms in the soil can utilize the pesticide as a source of carbon and phosphorus, leading to its breakdown. The degradation pathway in soil would likely involve hydrolysis of the P-S bond, similar to chemical hydrolysis, mediated by microbial enzymes.

## Metabolism in Biota

### Plant Metabolism

As **Dialifos** was applied to various crops, its metabolism in plants is an important aspect of its environmental fate. Specific studies on **Dialifos** metabolism in plants like grapes or citrus are not found in the reviewed literature. However, the general metabolic pathways of organophosphate pesticides in plants involve oxidation, hydrolysis, and conjugation. It is plausible that plants would metabolize **Dialifos** through oxidation to its oxon analog and subsequent hydrolysis to diethyl phosphoric or phosphorothioic acids, which can then be conjugated with plant components like sugars.

## Animal Metabolism

In mammals, **Dialifos** is reported to be almost completely metabolized.<sup>[1]</sup> Following oral administration, it is rapidly eliminated, primarily in the urine as the o-phthalic acid salt.<sup>[1]</sup> In a study with a dairy cow, only 3% of the administered dose was recovered as unchanged **Dialifos** in the feces, with none found in the urine or milk.<sup>[1]</sup> The major urinary metabolite was diethyl phosphorothionate, accounting for 33% of the dose.<sup>[1]</sup>

## Bioaccumulation

**Dialifos** has a high octanol-water partition coefficient ( $\log K_{ow} = 4.69$ ), suggesting a potential for bioconcentration in aquatic organisms.<sup>[1]</sup> An estimated Bioconcentration Factor (BCF) of 820 suggests a high potential for bioaccumulation.<sup>[1]</sup> However, the rapid hydrolysis of **Dialifos** in water likely mitigates its bioaccumulation potential in aquatic environments.<sup>[1]</sup>

## Experimental Protocols

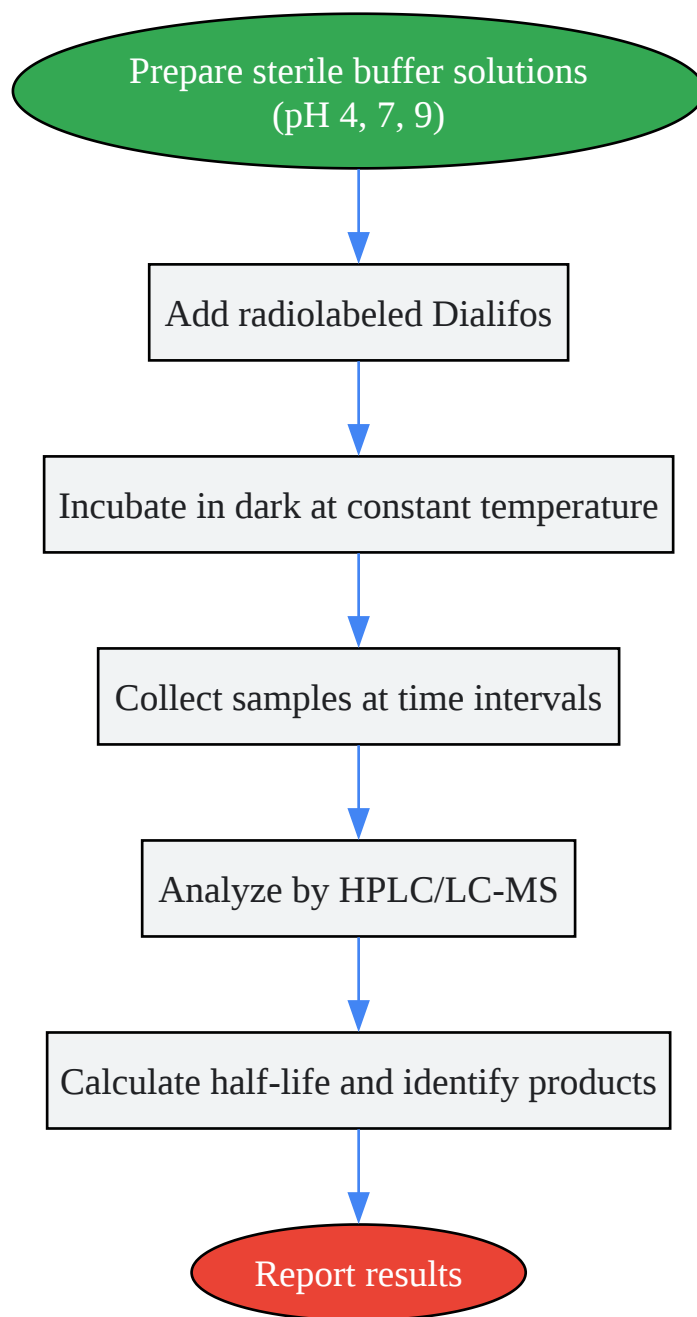
Detailed experimental protocols for **Dialifos** degradation studies are not publicly available as they were likely proprietary studies submitted for regulatory purposes. However, standard guidelines from organizations like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) outline the general methodologies for such studies.

## Hydrolysis Study (based on OECD Guideline 111)

A typical hydrolysis study involves:

- Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance: Radiolabeled **Dialifos** of high purity.
- Procedure: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25 °C and 50 °C).
- Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

- Data Analysis: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.



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General Workflow for a Pesticide Hydrolysis Study.

## Photolysis Study (based on OECD Guideline 316)

A typical aqueous photolysis study involves:

- Test System: Sterile aqueous buffer solution (e.g., pH 7).
- Test Substance: Radiolabeled **Dialifos**.
- Light Source: A light source that simulates natural sunlight (e.g., xenon arc lamp).
- Procedure: The test solution is irradiated, while a control sample is kept in the dark. Temperature is maintained at a constant level.
- Sampling and Analysis: Samples are collected from both irradiated and dark control solutions at various time points and analyzed by HPLC and/or LC-MS.
- Data Analysis: The photodegradation rate and half-life are determined.

## Aerobic Soil Metabolism Study (based on OECD Guideline 307)

A typical aerobic soil metabolism study involves:

- Test System: Fresh, sieved soil samples with known characteristics (pH, organic matter content, texture).
- Test Substance: Radiolabeled **Dialifos**.
- Procedure: The test substance is applied to the soil samples, and the moisture content is adjusted. The samples are incubated in the dark in a system that allows for the trapping of CO<sub>2</sub> and volatile organic compounds.
- Sampling and Analysis: Soil samples are extracted at different time intervals using appropriate solvents. The extracts are analyzed by HPLC and/or LC-MS to identify and quantify the parent compound and metabolites. The trapped volatiles and CO<sub>2</sub> are also analyzed.
- Data Analysis: The rate of degradation, half-life, and the distribution of radioactivity among parent compound, metabolites, bound residues, and CO<sub>2</sub> are determined.

## Conclusion

**Dialifos** is an organophosphate pesticide characterized by its immobility in soil and susceptibility to hydrolysis, especially under alkaline conditions. While its high log Kow suggests a potential for bioaccumulation, its rapid degradation in water likely limits this risk. The primary degradation pathways are expected to be hydrolysis of the P-S bond and oxidation to the more toxic oxon analog. Information on specific degradation products and its metabolism in plants is limited in publicly available literature. The provided experimental protocols, based on international guidelines, offer a framework for conducting further research into the environmental fate of **Dialifos** and similar compounds.

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## References

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